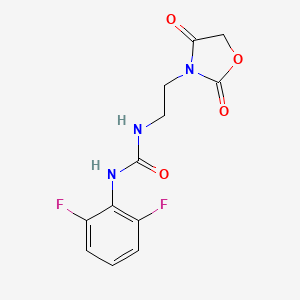
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. This compound is commonly referred to as DFOU, and its chemical formula is C14H14F2N2O4.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel phosphoranes containing urea derivatives have been synthesized, showcasing the chemical versatility of urea in creating new compounds. Urea derivatives function as NH-acids in selective reactions, leading to products with potential applications in various fields (Afshar & Islami, 2009).
Biological Activity
- Urea derivatives have been explored for their biological activities. Synthesis of novel urea compounds has shown promising results as plant growth regulators, indicating the potential of urea derivatives in agricultural applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Corrosion Inhibition
- The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments highlights the industrial applications of urea compounds in protecting metals against corrosion (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
Spectroscopic and Structural Characterizations
- Detailed spectroscopic and structural characterizations of urea derivatives have been conducted, providing insights into their molecular properties. This research contributes to the understanding of urea compounds in various scientific and technological contexts (Muhammad Haroon et al., 2019).
Antimicrobial and Antidiabetic Agents
- The synthesis of urea derivatives with antimicrobial and mild antidiabetic activities illustrates the potential of these compounds in medicinal chemistry (H. Faidallah, K. A. Khan, & A. Asiri, 2011).
Antibacterial and Antifungal Activities
- Urea derivatives have been evaluated for their antibacterial and antifungal activities, revealing their potential as effective agents in combating various microbial infections (K. Sujatha, Shilpa, & R. Gani, 2019).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4/c13-7-2-1-3-8(14)10(7)16-11(19)15-4-5-17-9(18)6-21-12(17)20/h1-3H,4-6H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBWXGUDYJEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

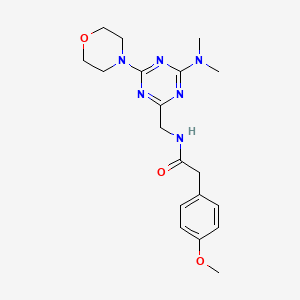
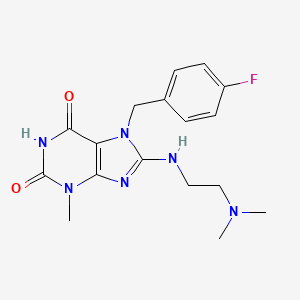
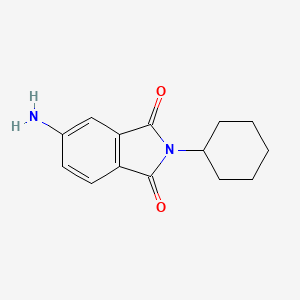
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
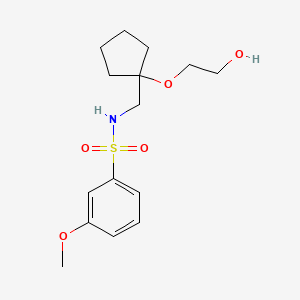
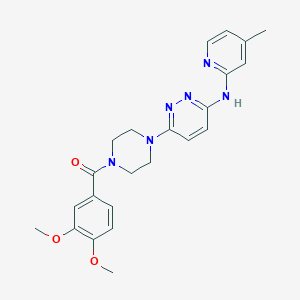

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

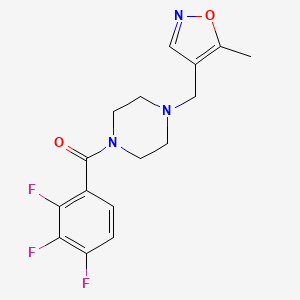

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)